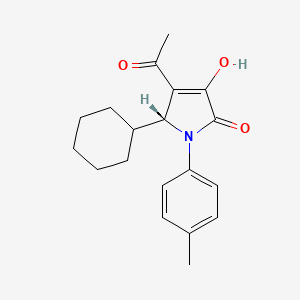
2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1,5-dihydro-3-hydroxy-1-(4-methylphenyl)-, (5R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1,5-dihydro-3-hydroxy-1-(4-methylphenyl)-, (5R)- is a complex organic compound with the molecular formula C19H23NO3 This compound is characterized by its unique structure, which includes a pyrrol-2-one core, an acetyl group, a cyclohexyl ring, and a hydroxy group, among other functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1,5-dihydro-3-hydroxy-1-(4-methylphenyl)-, (5R)- typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrol-2-one Core: This step involves the cyclization of a suitable precursor to form the pyrrol-2-one ring.
Introduction of the Acetyl Group: The acetyl group is introduced through an acetylation reaction, often using acetic anhydride or acetyl chloride as the acetylating agent.
Addition of the Cyclohexyl Ring: The cyclohexyl ring is added via a Friedel-Crafts alkylation reaction, using cyclohexyl chloride and a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The hydroxy group is introduced through a hydroxylation reaction, typically using a hydroxylating agent like hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1,5-dihydro-3-hydroxy-1-(4-methylphenyl)-, (5R)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nitric acid, halogens, Lewis acid catalysts.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1,5-dihydro-3-hydroxy-1-(4-methylphenyl)-, (5R)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1,5-dihydro-3-hydroxy-1-(4-methylphenyl)-, (5R)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1,5-dihydro-3-hydroxy-1-(4-methylphenyl)-, (5S)-: Similar structure but different stereochemistry.
2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1,5-dihydro-3-hydroxy-1-(4-chlorophenyl)-: Similar structure but with a chlorine substituent instead of a methyl group.
Uniqueness
The uniqueness of 2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1,5-dihydro-3-hydroxy-1-(4-methylphenyl)-, (5R)- lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of 2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1,5-dihydro-3-hydroxy-1-(4-methylphenyl)-, (5R)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C19H23NO3 |
|---|---|
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
(2R)-3-acetyl-2-cyclohexyl-4-hydroxy-1-(4-methylphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C19H23NO3/c1-12-8-10-15(11-9-12)20-17(14-6-4-3-5-7-14)16(13(2)21)18(22)19(20)23/h8-11,14,17,22H,3-7H2,1-2H3/t17-/m1/s1 |
Clave InChI |
GKYSYXOYQGXXJB-QGZVFWFLSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)N2[C@@H](C(=C(C2=O)O)C(=O)C)C3CCCCC3 |
SMILES canónico |
CC1=CC=C(C=C1)N2C(C(=C(C2=O)O)C(=O)C)C3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


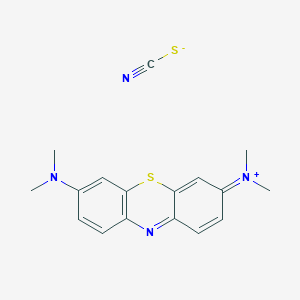
![1H-Pyrrole-2,4-dicarboxylicacid,3,5-dimethyl-,2-ethyl4-[2-(ethylamino)-2-oxoethyl]ester(9CI)](/img/structure/B13813388.png)
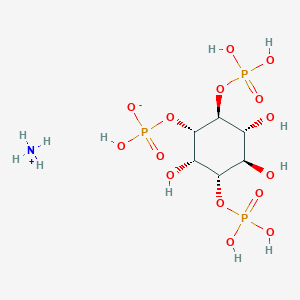
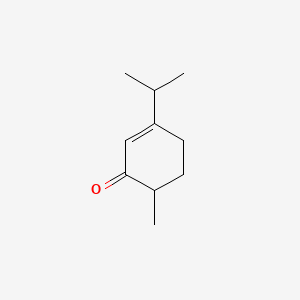
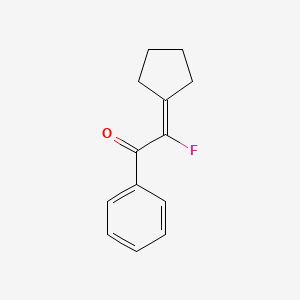
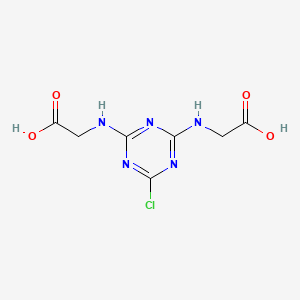
![1-Methyl-4-[2-[2-[(e)-2-(3-methyloxazol-5-yl)vinyl]phenoxy]ethyl]piperazine dihydrochloride](/img/structure/B13813420.png)

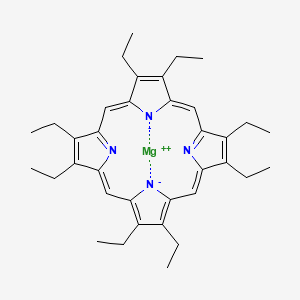


![7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B13813465.png)

![Furo[3,2-e]benzothiazole (9CI)](/img/structure/B13813482.png)
